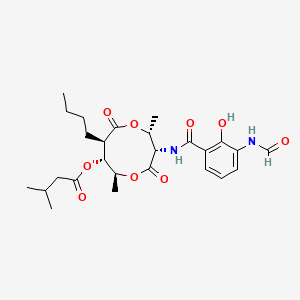

Antimycin A3

Description

Antimycin A3 is a natural product found in Streptomyces argillaceus with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antimycin A3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycin A3, a member of the Antimycin A complex produced by Streptomyces species, is a potent inhibitor of cellular respiration.[1][2] Its primary mechanism of action involves the specific and high-affinity binding to the Qi site of mitochondrial Complex III (cytochrome bc1 complex), which disrupts the electron transport chain.[1][3] This inhibition leads to a cascade of downstream effects, including the cessation of ATP synthesis, the collapse of the mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS).[3][4] These primary effects trigger a host of secondary signaling events, culminating in cellular responses such as autophagy inhibition and apoptosis.[5][6] This document provides a comprehensive overview of the molecular mechanism of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.

Core Mechanism: Inhibition of Mitochondrial Complex III

The central mechanism of this compound's action is its direct interference with the mitochondrial electron transport chain (ETC) at Complex III, also known as cytochrome c reductase.[3][6]

1.1 Binding Site and Molecular Interaction

This compound specifically binds to the Qi site of the cytochrome b subunit within Complex III.[3] This site is responsible for the reduction of ubiquinone to ubiquinol. By occupying this site, this compound physically obstructs the transfer of electrons from cytochrome b to ubiquinone, thereby interrupting the crucial Q-cycle.[4][5] This blockade effectively halts the flow of electrons to cytochrome c, the subsequent component in the ETC.[3][7]

Figure 1: Mechanism of this compound at Complex III.

1.2 Primary Biochemical Consequences

The inhibition of electron flow through Complex III by this compound precipitates several immediate and critical biochemical events:

-

Disruption of the Proton Gradient: The transfer of electrons through Complex III is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. Halting electron transport stops this proton pumping, leading to the rapid collapse of the mitochondrial membrane potential (ΔΨm).[3]

-

Cessation of ATP Synthesis: The proton-motive force generated by the ETC is essential for ATP synthase to produce ATP. The collapse of the proton gradient starves ATP synthase of its energy source, leading to a sharp decline in cellular ATP levels.[3][4]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage at the Qi site causes an over-reduction of upstream ETC components. This leads to the "leaking" of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻) and other ROS.[1][4][8] This process is a hallmark of Antimycin A-induced toxicity.[9]

Figure 2: Immediate biochemical consequences of Complex III inhibition.

Quantitative Data Summary

The potency of this compound and its related compounds has been quantified across various experimental systems. The following table summarizes key inhibitory and effective concentrations.

| Parameter | Value | Compound | System | Reference |

| IC₅₀ (Mitochondrial Respiration) | 38 nM | This compound | Isolated Rat Liver Mitochondria | [1] |

| EC₅₀ (Oxygen Consumption Rate) | 4 ± 0.2 nM | Antimycin A | Human HepG2 Cells | [10] |

| EC₅₀ (Extracellular Acidification Rate) | 100 ± 20 nM | Antimycin A | Human HepG2 Cells | [10] |

| Kᵢ (ATP-Citrate Lyase) | 60.1 µM | This compound | Enzyme Assay | [1] |

| IC₅₀ (Anticancer Activity) | 9.6 ± 0.7 µg/mL | Antimycin A | Human MCF-7 Cells | [11] |

Downstream Signaling and Cellular Effects

The surge in mitochondrial ROS and the depletion of ATP initiate a complex network of downstream signaling pathways, leading to significant cellular outcomes.

3.1 ROS-Mediated Signaling

The ROS generated by this compound treatment acts as a potent second messenger, activating multiple stress-response pathways.

-

c-Myc Degradation: ROS can activate Glycogen Synthase Kinase 3 (GSK3), which in turn phosphorylates the oncoprotein c-Myc at threonine-58. This phosphorylation event targets c-Myc for proteasomal degradation, thus reducing its cellular levels.[12]

-

TRP Channel Activation: In vagal sensory neurons, Antimycin A-induced mitochondrial dysfunction leads to the activation of Transient Receptor Potential (TRP) channels. This occurs via a ROS-dependent activation of TRPA1 and a ROS-independent activation of TRPV1.[13]

Figure 3: ROS-dependent degradation pathway of c-Myc.

3.2 Inhibition of Autophagy and Induction of Apoptosis

-

Autophagy: The function of mitochondrial Complex III has been shown to be necessary for the induction of autophagy. Treatment with Antimycin A inhibits both rapamycin- and serum starvation-induced autophagy, suggesting that a functional ETC is a prerequisite for this cellular process.[5][14]

-

Apoptosis: The combination of severe oxidative stress, ATP depletion, and loss of mitochondrial membrane potential are potent triggers for the intrinsic apoptotic pathway.[6] Antimycin A treatment has been shown to induce apoptosis in various cell lines, often mediated by the release of cytochrome c from the compromised mitochondria and the subsequent activation of caspases.[2][15] Additionally, Antimycin A can directly bind and inhibit anti-apoptotic proteins of the Bcl-2 family.[6]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

4.1 Protocol: Assessment of Mitochondrial Respiration via High-Resolution Respirometry

This protocol provides a method to measure the real-time effect of this compound on mitochondrial function in intact cells using a Seahorse XF Analyzer or similar instrument.[16][17]

Methodology:

-

Cell Seeding: Plate cells in a specialized microplate and allow them to adhere overnight to form a monolayer.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in calibrant solution overnight in a non-CO₂ incubator at 37°C.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.[6] Also prepare solutions of other mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone (B1679576) (Complex I inhibitor).

-

Assay Execution: a. Replace the cell culture medium with the pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour. b. Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is: Port A (this compound), Port B (Oligomycin), Port C (FCCP), Port D (Rotenone). c. Place the cell plate and sensor cartridge into the analyzer. d. The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.

-

Data Analysis: The resulting OCR profile will show a sharp decrease after the injection of this compound, confirming the inhibition of mitochondrial respiration.[15]

Figure 4: Experimental workflow for mitochondrial respiration analysis.

4.2 Protocol: Measurement of Mitochondrial ROS Production

This method uses a fluorescent probe to quantify the generation of superoxide by mitochondria following treatment with this compound.[9]

Methodology:

-

Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy).

-

Compound Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control and a positive control (e.g., menadione).

-

Probe Loading: Remove the treatment medium and incubate the cells with a medium containing a mitochondrial superoxide-specific fluorescent probe, such as MitoSOX™ Red, in the dark according to the manufacturer's instructions.

-

Signal Detection: a. Flow Cytometry: After incubation, trypsinize and resuspend the cells. Analyze the fluorescence intensity on a flow cytometer using the appropriate laser and filter set. b. Fluorescence Microscopy/Plate Reader: Wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.

-

Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an elevation in mitochondrial ROS production.[9]

Conclusion

This compound is a highly specific and potent inhibitor of the mitochondrial electron transport chain. Its primary action—the blockade of the Qi site in Complex III—triggers a well-defined cascade of events, including respiratory arrest, ATP depletion, and a burst of oxidative stress.[1][3] These primary effects serve as a nexus for a variety of downstream signaling pathways that profoundly impact cellular homeostasis, leading to outcomes such as apoptosis and the modulation of autophagy.[5][6] Its well-characterized mechanism makes this compound an invaluable tool for researchers studying mitochondrial physiology, cellular metabolism, oxidative stress, and programmed cell death.

References

- 1. caymanchem.com [caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Antimycin A - Wikipedia [en.wikipedia.org]

- 5. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 7. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MITOTOX [mitotox.org]

- 11. Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9 :: BioResources [bioresources.cnr.ncsu.edu]

- 12. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]

- 17. benchchem.com [benchchem.com]

The Quest for a Potent Bioweapon: A Technical Guide to the Discovery and Isolation of Antimycin A3 from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Antimycin A3, a potent secondary metabolite produced by various species of the genus Streptomyces. This document details the methodologies for fermentation, extraction, purification, and characterization, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Introduction: The Significance of Streptomyces and Antimycin A

Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.[1][2][3] These microorganisms are a primary source of clinically significant antibiotics, anti-cancer agents, and other valuable pharmaceuticals.[4][5] Among the vast arsenal (B13267) of compounds produced by Streptomyces are the antimycins, a family of potent inhibitors of the mitochondrial electron transport chain.[6][7]

Antimycin A, first discovered decades ago, comprises a complex of closely related compounds, with this compound being a significant and well-studied member.[8] These molecules are characterized by a nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety.[7] Their primary mode of action involves the inhibition of cytochrome c reductase (Complex III) in the electron transport chain, effectively halting cellular respiration.[7] This potent activity has led to their use as piscicides and has sparked interest in their potential as anticancer agents due to their ability to induce apoptosis.[7]

This guide focuses on the practical aspects of obtaining this compound from Streptomyces cultures, providing a foundation for further research and development.

The Discovery and Isolation Workflow

The journey from a soil microorganism to a purified bioactive compound is a multi-step process. The general workflow for the discovery and isolation of this compound from Streptomyces is outlined below.

Experimental Protocols

This section provides detailed methodologies for the key stages of this compound isolation and characterization.

Isolation and Screening of Streptomyces

-

Soil Sample Collection : Collect soil samples from diverse environments, as Streptomyces are ubiquitous in soil.[2]

-

Serial Dilution and Plating :

-

Suspend 1 gram of air-dried soil in 9 mL of sterile distilled water and vortex thoroughly.

-

Perform serial dilutions (10⁻² to 10⁻⁶) in sterile water.

-

Plate 0.1 mL of each dilution onto Starch Casein Agar (B569324) or other selective media for actinomycetes.[2]

-

Incubate the plates at 28-30°C for 7-14 days.

-

-

Pure Culture Isolation : Select distinct colonies with the characteristic morphology of Streptomyces (dry, chalky, branched filaments) and subculture them onto fresh agar plates to obtain pure isolates.

-

Primary Screening :

-

Use the cross-streak method to screen for antimicrobial activity.[2]

-

Inoculate a single streak of the pure Streptomyces isolate onto the center of an agar plate and incubate for 5-7 days.

-

Streak test organisms (e.g., Bacillus subtilis, Staphylococcus aureus, Candida albicans) perpendicular to the Streptomyces streak.

-

Incubate for another 24-48 hours and observe for zones of inhibition.

-

Fermentation for this compound Production

The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of this compound.

| Parameter | Recommended Value/Composition | Reference(s) |

| Basal Medium | Starch Nitrate Broth, Yeast Extract-Malt Extract Broth (ISP-2) | [9] |

| Carbon Source | Glucose, Starch, Lactose | [10][11] |

| Nitrogen Source | Yeast Extract, Tryptone, Ammonium Sulfate | [10][12] |

| Minerals | K₂HPO₄, MgSO₄·7H₂O, NaCl | [10] |

| Initial pH | 6.8 - 7.2 | [11][12] |

| Temperature | 25 - 30°C | [9][11] |

| Agitation | 200 - 250 rpm | [9][10] |

| Incubation Time | 6 - 10 days | [9][10] |

Note: The optimal conditions can vary significantly between different Streptomyces strains.[11]

-

Inoculum Preparation : Inoculate a loopful of a sporulated culture of the selected Streptomyces strain into a flask containing a suitable seed medium. Incubate on a rotary shaker for 2-3 days.

-

Production Fermentation : Transfer the seed culture (typically 5-10% v/v) into the production medium.

-

Incubation : Incubate the production flasks under the optimized conditions for the required duration. Monitor the fermentation broth for pH, growth, and antibiotic production.

Extraction and Purification of this compound

-

Biomass Separation : After incubation, harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration.[9]

-

Solvent Extraction :

-

Concentration : Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[9]

-

Precipitation : The crude extract can be further purified by precipitation with a non-polar solvent like petroleum ether.[9]

-

Thin Layer Chromatography (TLC) :

-

Use TLC to monitor the purification process and determine the appropriate solvent system for column chromatography.

-

A common solvent system is chloroform:methanol (e.g., 24:1 v/v).[9]

-

Visualize the spots under UV light or by using a suitable staining reagent. The Rf value for Antimycin A is typically around 0.60 in this system.[9]

-

-

Column Chromatography :

-

Pack a silica (B1680970) gel column with a slurry of silica gel in the chosen eluting solvent.

-

Load the concentrated crude extract onto the column.

-

Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture.[9]

-

Collect fractions and test their bioactivity. Pool the active fractions containing this compound.

-

Characterization of this compound

| Property | Description | Reference(s) |

| Appearance | White to pale yellow powder | |

| Molecular Formula | C₂₆H₃₆N₂O₉ | [9] |

| Molecular Weight | 520.6 g/mol | |

| Melting Point | Varies depending on purity | [9] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform; sparingly soluble in water | [9] |

| Technique | Key Observations |

| FTIR (cm⁻¹) | Peaks corresponding to -OH, C=O (ester and amide), aromatic C=C, and C-O stretching.[14] |

| ¹H NMR | Signals indicative of aromatic protons, alkyl chains, and amide protons. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern for structural elucidation. |

Mechanism of Action: Inhibition of the Electron Transport Chain

This compound exerts its potent biological effects by targeting a crucial component of cellular respiration. The simplified signaling pathway below illustrates this mechanism.

This compound binds to the Qi site of Complex III, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane, thereby inhibiting the production of ATP and ultimately leading to cell death through apoptosis.

Conclusion

The discovery and isolation of this compound from Streptomyces exemplify the power of natural product research. This guide provides a foundational framework for researchers to explore the rich biosynthetic potential of these remarkable microorganisms. The detailed protocols and methodologies outlined herein can be adapted and optimized for the discovery of novel bioactive compounds, contributing to the advancement of medicine and biotechnology. Further research into the genetic regulation of Antimycin A biosynthesis and the engineering of novel analogues holds significant promise for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajbasweb.com [ajbasweb.com]

- 10. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimycin A fermentation. I. Production and selection of strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

Antimycin A3: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A3, a member of the antimycin A complex, is a potent mitochondrial inhibitor produced by various Streptomyces species. First isolated in 1958 from Streptomyces blastmyceticus, it has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, anthelmintic, insecticidal, antiviral, and antitumor properties.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and its utility as a research tool. Detailed experimental protocols and visual representations of its molecular interactions are included to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound is a complex macrodiolide characterized by a nine-membered bis-lactone (B144190) ring. This core structure is substituted with a 3-formamidosalicylic acid moiety linked via an amide bond. It is a more polar analog of Antimycin A1 and A2.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 522-70-3 | [1] |

| Molecular Formula | C₂₆H₃₆N₂O₉ | [1] |

| Molecular Weight | 520.6 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Melting Point | 170.5-171.5°C (Liu); 174-174.5°C (Kinoshita) | [3] |

| Optical Rotation | [α]D²⁶ +64.3° (chloroform) (Liu); [α]D²⁴ +80° (Kinoshita) | [3] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of the mitochondrial electron transport chain. Specifically, it binds to the Qi site of cytochrome c reductase (Complex III), blocking the transfer of electrons from cytochrome b to cytochrome c1.[4] This disruption of the Q-cycle halts cellular respiration and leads to a cascade of downstream effects.[4]

Table 3: Quantitative Biological Activity of this compound

| Parameter | Target | Value | Conditions | Reference |

| IC₅₀ | Mitochondrial Respiration | 38 nM | Isolated rat liver mitochondria | [5] |

| Kᵢ | ATP-citrate lyase | 60.1 µM | [5] | |

| Kᵈ | Recombinant mutant Bcl-2 (rhBcl-2Δ22) | 0.82 µM | Isothermal calorimetry assay | [5] |

| IC₅₀ | Colorectal HCT-116 cells | 35-47 µM (for novel open-chain analogs) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell proliferation assay | [6] |

Signaling Pathways Affected by this compound

The inhibition of mitochondrial Complex III by this compound leads to the increased production of reactive oxygen species (ROS).[7] This elevation in ROS can trigger various signaling pathways, including:

-

Activation of TRP Channels: Mitochondrial dysfunction induced by Antimycin A activates nociceptive vagal sensory neurons through both ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1.[7]

-

Induction of c-Myc Degradation: Antimycin A enhances the proteasome-mediated degradation of the oncoprotein c-Myc. This occurs through the activation of glycogen (B147801) synthase kinase 3 (GSK3) by ROS generated from the damaged mitochondria.[8]

-

Impairment of Insulin (B600854) Signaling: In skeletal muscle cells, Antimycin A-induced mitochondrial dysfunction and ROS production lead to impaired insulin signaling, specifically affecting the protein kinase B (AKT) pathway and decreasing insulin-stimulated glucose uptake.[9]

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in real-time.

Materials:

-

Cells of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution (in a suitable solvent like DMSO)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone (B1679576) (Complex I inhibitor)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell line. Incubate overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with appropriate substrates. Warm to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: Wash the cells with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Prepare working solutions of this compound, oligomycin, FCCP, and rotenone in the assay medium. Load the injection ports of the sensor cartridge. A typical injection strategy is:

-

Port A: this compound or vehicle control

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone

-

-

Assay Execution: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after each injection.

-

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Experimental workflow for a Seahorse mitochondrial respiration assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells cultured in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)

Procedure:

-

Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[10]

Caption: Experimental workflow for an MTT cell viability assay.

Conclusion

This compound is a valuable tool for researchers studying mitochondrial function, cellular metabolism, and related signaling pathways. Its well-defined mechanism of action as a specific inhibitor of Complex III allows for the precise dissection of mitochondrial roles in various cellular processes. The information and protocols provided in this guide are intended to support the effective use of this compound in scientific research and to facilitate the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. agscientific.com [agscientific.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound [drugfuture.com]

- 4. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 5. caymanchem.com [caymanchem.com]

- 6. toku-e.com [toku-e.com]

- 7. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

An In-depth Technical Guide to the Biosynthetic Pathway of the Antimycin A Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the Antimycin A complex, a family of potent bioactive compounds with a wide range of applications. This document details the genetic organization, enzymatic machinery, and regulatory networks that govern the production of these complex natural products. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction

Antimycin A and its congeners are depsipeptides produced by various Streptomyces species. They are well-known for their potent inhibitory activity against the mitochondrial cytochrome bc1 complex, disrupting cellular respiration. This mode of action underlies their broad biological activities, including antifungal, insecticidal, and anticancer properties. Understanding the intricate biosynthetic pathway of Antimycin A is crucial for harnessing its therapeutic potential through metabolic engineering and the generation of novel, more effective analogs.

The Antimycin A Biosynthetic Gene Cluster

The biosynthesis of Antimycin A is orchestrated by a dedicated gene cluster, designated as the ant BGC. The organization of the ant BGC is highly conserved across different producing organisms and typically consists of 15 to 17 genes. These genes encode all the necessary enzymatic machinery for the synthesis of the core structure and its subsequent modifications.

Table 1: Genes of the Antimycin A Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function |

| antA | σAntA | ECF RNA polymerase sigma factor, positive regulator |

| antB | AntB | Acyltransferase, responsible for C-8 acylation |

| antC | AntC | Non-ribosomal peptide synthetase (NRPS) |

| antD | AntD | Polyketide synthase (PKS) |

| antE | AntE | Crotonyl-CoA reductase homolog, involved in extender unit biosynthesis |

| antF | AntF | Acyl-CoA ligase, activates anthranilate |

| antG | AntG | Acyl carrier protein (ACP) |

| antH-L | AntHIJKL | Multicomponent oxygenase, converts anthranilate to 3-aminosalicylate |

| antM | AntM | Ketoreductase |

| antN | AntN | Tryptophan-2,3-dioxygenase, produces N-formyl-L-kynurenine |

| antO | AntO | FAD-dependent monooxygenase, tailoring enzyme |

| antP | AntP | Kynureninase (present in L- and I-form clusters) |

| antQ | AntQ | Phosphopantetheinyl transferase (present in L- and IQ-form clusters) |

Biosynthetic Pathway of the Antimycin A Core Structure

The assembly of the Antimycin A core is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) process. The pathway can be divided into three main stages: (1) formation of the 3-aminosalicylate starter unit, (2) assembly of the depsipeptide backbone, and (3) tailoring modifications.

Formation of the 3-Aminosalicylate Starter Unit

The biosynthesis of the unusual starter unit, 3-aminosalicylate, begins with the amino acid L-tryptophan.

Caption: Biosynthesis of the 3-aminosalicylate starter unit.

The pathway is initiated by the enzyme AntN , a tryptophan-2,3-dioxygenase, which cleaves the indole (B1671886) ring of tryptophan to yield N-formyl-L-kynurenine. This intermediate is then converted to anthranilate by the kynureninase AntP (in strains with L- and I-form gene clusters) or by a host-encoded kynureninase. Anthranilate is subsequently activated to its CoA thioester by the acyl-CoA ligase AntF . The final step in the formation of the starter unit involves a multicomponent oxygenase system (AntHIJKL ) that hydroxylates anthraniloyl-CoA, which is bound to the acyl carrier protein AntG , to produce 3-aminosalicylate.

Assembly of the Depsipeptide Backbone

The 3-aminosalicylate starter unit is loaded onto the first module of the NRPS enzyme AntC . The NRPS and PKS machinery then iteratively add extender units to assemble the depsipeptide chain.

The Biological Activities of Antimycin A3: A Technical Guide

Antimycin A3 is a member of the antimycin A complex, a group of secondary metabolites produced by Streptomyces species.[1] Initially recognized for its potent antifungal properties, this compound has since been identified as a powerful inhibitor of mitochondrial respiration, a characteristic that underpins its broad spectrum of biological activities, including insecticidal, anthelmintic, antiviral, and antitumor effects.[1][2] This guide provides an in-depth overview of the molecular mechanisms, biological consequences, and experimental investigation of this compound, tailored for researchers in cellular biology and drug development.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary and most well-characterized biological activity of this compound is the potent inhibition of the mitochondrial electron transport chain (ETC).[1] It specifically targets Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[3][4]

This compound binds to the inner quinone-binding site (Qi site) of cytochrome b, a key subunit of Complex III.[3][5] This binding event physically obstructs the transfer of electrons from ubiquinol (B23937) (Coenzyme Q) to cytochrome c1.[1][3] The disruption of this critical step in the Q-cycle effectively halts the flow of electrons through the remainder of the ETC.[6]

The immediate consequences of Complex III inhibition are twofold:

-

Cessation of ATP Synthesis : The blockage of electron transport prevents the pumping of protons across the inner mitochondrial membrane by Complexes III and IV. This leads to the collapse of the proton motive force (electrochemical gradient) necessary for ATP synthase to produce ATP, resulting in a rapid depletion of cellular energy.[3][6]

-

Increased Reactive Oxygen Species (ROS) Production : The stalled electron flow upstream of the inhibition site, particularly at Complex III, leads to the premature leakage of electrons to molecular oxygen. This results in the significant production of superoxide (B77818) radicals (O₂•−), a primary reactive oxygen species, which can induce widespread oxidative stress.[3][5][6][7]

Key Biological Activities

Anticancer and Pro-Apoptotic Activity

A significant focus of this compound research is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, oral, and laryngeal cancers.[1][8][9][10][11] The primary mechanism for its anticancer effect is the induction of apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway.

The process is initiated by the surge in ROS and collapse of the mitochondrial membrane potential (ΔΨm) following Complex III inhibition.[10][12] These events trigger the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12][13] Cytoplasmic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3, leading to cell death.[13]

Furthermore, Antimycin A has been shown to interact with the anti-apoptotic Bcl-2 protein family.[14][15] Computational and experimental data suggest that Antimycin A binds to the hydrophobic groove of Bcl-xL and Bcl-2, the same site that pro-apoptotic BH3-only proteins bind to, thereby neutralizing their protective function and promoting apoptosis.[7][8][14]

Inhibition of Autophagy

Antimycin A has been identified as an inhibitor of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[4] Studies have shown that Antimycin A can block autophagy induced by rapamycin (B549165) or serum starvation. This inhibitory effect is directly linked to its function at Complex III, as structurally similar but mitochondrially inactive analogs of Antimycin A fail to inhibit autophagy.[4] This suggests that a functional mETC Complex III is necessary for the induction of autophagy and that its inhibition by Antimycin A disrupts this process.[4]

Impairment of Insulin (B600854) Signaling

In skeletal muscle cells, Antimycin A-induced mitochondrial dysfunction has been shown to impair insulin signaling.[16] Treatment with Antimycin A leads to a decrease in insulin-stimulated glucose uptake and downregulation of key genes involved in mitochondrial bioenergetics.[16] This link between mitochondrial health and insulin responsiveness highlights the potential use of Antimycin A as a tool to study metabolic disorders like type 2 diabetes.[16]

Quantitative Data Summary

The inhibitory potency and effective concentrations of this compound and its analogs vary across different biological systems and assays.

| Compound | Target/System | Assay | Potency / Effective Concentration | Reference(s) |

| This compound | Mitochondrial Respiration (rat liver mitochondria) | Respiration Inhibition | IC₅₀ = 38 nM | [5] |

| This compound | ATP-citrate lyase | Enzyme Inhibition | Kᵢ = 60.1 µM | [5] |

| Antimycin A | Human Lung Adenocarcinoma (A549 cells) | Cell Growth Inhibition | 2 - 100 µM | [1][10] |

| Antimycin A | Mouse Myoblasts (C2C12 cells) | Mitochondrial Dysfunction | 3.125 - 50 µM | [16][17] |

| This compound Analogs | Colorectal Cancer (HCT-116 cells) | Cytotoxicity (MTT Assay) | IC₅₀ = 35 - 47 µM | [1][9] |

| This compound Analogs | Laryngeal Cancer (HEP-2 cells) | Cytotoxicity | IC₅₀ = 31.6 - 46.3 µM | [8] |

| Antimycin A | Human RPE cells (ARPE-19) | Oxidative Phosphorylation Collapse | 1 - 20 µM | [18] |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Function using Seahorse XF Mito Stress Test

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time following the sequential injection of mitochondrial inhibitors.[13]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Sensor Cartridge

-

Calibrant Solution

-

Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)

-

Inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A mixture.

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF microplate at a predetermined density and allow them to adhere and form a monolayer.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Medium Exchange: On the day of the assay, remove the cell culture medium, wash twice with pre-warmed XF assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[13]

-

Drug Loading: Prepare working solutions of the inhibitors in assay medium. Load oligomycin, FCCP, and the rotenone/Antimycin A mixture into the appropriate ports (A, B, and C, respectively) of the hydrated sensor cartridge.

-

Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. Once calibrated, replace the utility plate with the cell culture plate and begin the assay.

-

Data Analysis: The instrument measures OCR at baseline and after each inhibitor injection. The data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Normalize OCR data to cell number or protein concentration.[13]

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Flow Cytometer

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 6-24 hours). Include vehicle-treated and positive controls.[17]

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold PBS.[17]

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour.[13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Detection of Mitochondrial Superoxide with MitoSOX Red

This protocol uses the MitoSOX Red fluorescent probe, which selectively detects superoxide within the mitochondria of live cells.[13]

Materials:

-

Fluorescence Microscope or Flow Cytometer

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Hank's Balanced Salt Solution (HBSS) or other appropriate buffer

-

DMSO

Procedure:

-

Cell Culture: Culture cells on an appropriate vessel for imaging or flow cytometry (e.g., glass-bottom dish, 96-well plate).

-

Reagent Preparation: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

-

Cell Treatment: Treat cells with this compound at the desired concentration and duration to induce ROS production.

-

Staining: Remove the culture medium, wash cells twice with warm HBSS, and add the MitoSOX Red working solution to cover the cells.[13]

-

Incubation: Incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm HBSS.

-

Analysis: Immediately analyze the cells by fluorescence microscopy (excitation/emission ~510/580 nm) or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

References

- 1. toku-e.com [toku-e.com]

- 2. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Antimycin A - Wikipedia [en.wikipedia.org]

- 7. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer [scirp.org]

- 16. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Antimycin A3: An In-depth Technical Guide to its Function as a Mitochondrial Complex III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A3 is a potent inhibitor of mitochondrial complex III, also known as the cytochrome bc1 complex, a critical component of the electron transport chain. By disrupting mitochondrial respiration, this compound serves as a powerful tool in a variety of research applications, from fundamental studies of cellular metabolism to the investigation of apoptosis and autophagy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding to the Qi site of cytochrome b within mitochondrial complex III. This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1, effectively halting the Q-cycle. The consequences of this inhibition are multifaceted and include:

-

Interruption of the Electron Transport Chain: The flow of electrons through the respiratory chain is arrested at complex III.

-

Collapse of the Mitochondrial Membrane Potential: The blockage of proton pumping by complex III leads to a dissipation of the proton motive force.

-

Decreased ATP Synthesis: The collapse of the proton gradient severely curtails ATP production via oxidative phosphorylation.

-

Increased Production of Reactive Oxygen Species (ROS): The backup of electrons upstream of the inhibition site leads to the formation of superoxide (B77818) radicals.

Quantitative Data: Inhibitory Concentrations (IC50)

The inhibitory potency of Antimycin A can vary depending on the cell type and experimental conditions. The following table summarizes reported IC50 values for Antimycin A in various cell lines.

| Cell Line | Assay Type | Incubation Time | IC50 Value |

| Rat Liver Mitochondria | Mitochondrial Respiration | Not Specified | 38 nM[1] |

| HCT-116 (colorectal cancer) | Cell Viability | Not Specified | 29 µg/mL |

| Vero (kidney epithelial) | Cell Proliferation | Not Specified | 26.1 µM[2] |

| HEK 293 (kidney epithelial) | Cell Proliferation | Not Specified | 33.2 µM[2] |

Signaling Pathways Modulated by this compound

The profound impact of this compound on mitochondrial function triggers a cascade of downstream signaling events, most notably the induction of apoptosis and the inhibition of autophagy.

This compound-Induced Apoptosis

Inhibition of mitochondrial complex III by this compound is a potent trigger for the intrinsic pathway of apoptosis. The increased production of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential lead to the release of pro-apoptotic factors from the mitochondria, including cytochrome c. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These initiator caspases then cleave and activate executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell. The Bcl-2 family of proteins plays a crucial regulatory role in this process, with anti-apoptotic members like Bcl-2 being antagonized by the cellular stress induced by this compound.

This compound-Mediated Inhibition of Autophagy

Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. The initiation of autophagy is tightly regulated by signaling pathways that sense cellular stress and nutrient availability. One of the key regulators is the mTOR (mammalian target of rapamycin) kinase, which, when active, suppresses autophagy by inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex. This compound-mediated inhibition of mitochondrial complex III has been shown to inhibit autophagy. While the precise mechanism is still under investigation, it is suggested that the disruption of mitochondrial function and the subsequent cellular stress interfere with the signaling cascade that leads to the activation of the ULK1 complex and the formation of the autophagosome, potentially through pathways that are independent of mTOR.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Spectrophotometric Assay of Mitochondrial Complex III Activity

This protocol measures the activity of complex III by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

-

Decylubiquinol (Coenzyme Q2)

-

Cytochrome c (from horse heart)

-

This compound

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, cytochrome c, and decylubiquinol.

-

Add a small amount of isolated mitochondria to the reaction mixture.

-

Measure the baseline rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm.

-

To determine the specific activity of complex III, perform a parallel assay in the presence of a saturating concentration of this compound.

-

The this compound-sensitive rate is calculated by subtracting the rate in the presence of the inhibitor from the total rate.

Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of living cells to assess mitochondrial function.

References

An In-depth Technical Guide to the Q-cycle Inhibition by Antimycin A3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Antimycin A3 inhibits the mitochondrial Q-cycle. It includes quantitative data on its inhibitory effects, detailed experimental protocols for studying its action, and visualizations of the involved biochemical pathways and experimental workflows.

The Q-Cycle and Its Inhibition by this compound

The Q-cycle is a fundamental process in cellular respiration that occurs at Complex III (cytochrome bc1 complex) of the electron transport chain, located in the inner mitochondrial membrane.[1] This cycle facilitates the transfer of electrons from ubiquinol (B23937) (CoQH2) to cytochrome c, coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, which contributes to the proton motive force for ATP synthesis.[1]

This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III.[2][3] It binds to the quinone reduction site (Qi site) on the cytochrome b subunit of the complex.[2][3] This binding event physically obstructs the transfer of electrons from the heme bH to ubiquinone, effectively halting the Q-cycle.[4] The consequences of this inhibition are multifaceted, leading to a disruption of the proton gradient, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS), such as superoxide.[2][3]

The blockage of the Qi site by this compound leads to a backup of electrons within Complex III, which promotes the formation of a stable semiquinone intermediate at the Qo site.[3] This prolonged lifetime of the semiquinone radical increases the probability of its reaction with molecular oxygen, resulting in the generation of superoxide.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values can vary depending on the biological system and experimental conditions.

| Parameter | Value | Biological System | Experimental Conditions |

| IC50 | 38 nM | Isolated Rat Liver Mitochondria | Not specified |

| IC50 | ~150 µM | Human Pulmonary Fibroblast (HPF) Cells | 24 hours |

| IC50 | 10 nM | HepG2 Cells | Inhibition of Oxygen Consumption Rate (OCR) |

| IC50 (Glucose Media) | Varies by cell line (e.g., L6, H9c2, HepG2) | L6, H9c2, and HepG2 cells | 24 hours in high-glucose (25 mM) media |

| IC50 (Galactose Media) | Varies by cell line (e.g., L6, H9c2, HepG2) | L6, H9c2, and HepG2 cells | 24 hours in galactose (10 mM) media |

| Kd | ~30 pM | Bovine mitochondrial bc1 complex | Not specified |

Note: IC50 values are highly dependent on the cell type, metabolic state (e.g., reliance on glycolysis vs. oxidative phosphorylation), and the specific assay used.[5][6] Cells cultured in galactose-containing media are more reliant on oxidative phosphorylation and thus exhibit greater sensitivity to this compound.[6]

Experimental Protocols

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Mito Stress Test is a standard method for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[3][7]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., DMEM with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, and Antimycin A

Procedure:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

-

Inhibitor Loading: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration)

-

Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.

-

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure baseline OCR and the response to the sequential injection of the inhibitors.

-

Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Determination of IC50 using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and can be adapted to determine the IC50 of a cytotoxic compound like this compound.[8]

Materials:

-

96-well plates

-

Adherent cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

Drug Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a plate reader.

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

The Mitochondrial Q-Cycle

Caption: A simplified diagram of the Q-cycle within Complex III.

Inhibition of the Q-Cycle by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

The Role of Antimycin A3 in the Inhibition of Ubiquinol Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A3, a member of the Antimycin A complex produced by Streptomyces species, is a potent inhibitor of mitochondrial respiration. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action on ubiquinol (B23937) oxidation within the mitochondrial electron transport chain. Specifically, it focuses on its interaction with Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) and the subsequent physiological consequences. Understanding the precise mode of action of this compound is crucial for its application as a research tool in mitochondrial studies and for its potential implications in drug development.

This compound exerts its inhibitory effect by binding to the Qi site of Complex III. This binding event obstructs the transfer of electrons from cytochrome b to cytochrome c1, a critical step in the Q-cycle.[1] The Q-cycle is the process by which electrons from ubiquinol are transferred to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. By disrupting this cycle, this compound effectively halts electron flow, leading to a cascade of downstream effects. These include the collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS).[1][2]

This guide will detail the mechanism of inhibition, present quantitative data on its efficacy, provide comprehensive experimental protocols for its study, and illustrate the key pathways and workflows through detailed diagrams.

Data Presentation: Quantitative Inhibition Data for Antimycin A

The inhibitory potency of Antimycin A is typically quantified by its half-maximal inhibitory concentration (IC50) and its dissociation constant (KD). These values can vary depending on the biological system and experimental conditions.

| Parameter | Value | Organism/System | Experimental Conditions | Reference |

| IC50 | 38 nM | Rat Liver Mitochondria | Isolated mitochondria | [3] |

| IC50 | ~150 µM | Human Pulmonary Fibroblasts | Whole-cell growth inhibition (24h) | [4] |

| IC50 | ~10 nM | Yeast (Saccharomyces cerevisiae) | Ubiquinol-cytochrome c reductase activity | [5] |

| KD | ~30 pM | Bovine Heart Mitochondria | Binding to cytochrome bc1 complex | [6] |

Mechanism of Ubiquinol Oxidation Inhibition

This compound specifically targets the Qi site of the cytochrome bc1 complex, which is located on the matrix side of the inner mitochondrial membrane.[7] The Q-cycle involves two distinct quinone/quinol binding sites within Complex III: the Qo (quinone oxidation) site and the Qi (quinone reduction) site.

During the Q-cycle, a molecule of ubiquinol (QH2) binds to the Qo site and is oxidized in a two-step process. One electron is transferred to the high-potential chain, consisting of the Rieske iron-sulfur protein and cytochrome c1, and subsequently to cytochrome c. The second electron is transferred to the low-potential chain, which includes the two b-type hemes, cytochrome bL and cytochrome bH. This electron is then passed to a molecule of ubiquinone (Q) bound at the Qi site, reducing it to a semiquinone radical.

This compound binds to the Qi site, physically obstructing the binding of ubiquinone and thereby preventing the transfer of the electron from cytochrome bH.[7] This blockage leads to an accumulation of reduced cytochrome b hemes, which in turn inhibits the oxidation of the semiquinone at the Qo site.[7] The prolonged lifetime of this semiquinone at the Qo site significantly increases the probability of it reacting with molecular oxygen to produce superoxide (B77818), a primary reactive oxygen species.[7]

Experimental Protocols

Measurement of Mitochondrial Complex III Activity (Ubiquinol-Cytochrome c Reductase Assay)

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Decylubiquinol (Coenzyme Q2) or other suitable ubiquinol substrate

-

Cytochrome c (oxidized form)

-

This compound stock solution (in ethanol (B145695) or DMSO)

-

Potassium cyanide (KCN) or sodium azide (B81097) (to inhibit Complex IV)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing Complex III Assay Buffer, KCN (e.g., 1 mM) or sodium azide, and oxidized cytochrome c (e.g., 50 µM).

-

Add the isolated mitochondrial sample (e.g., 10-50 µg of protein) to the cuvette and mix gently.

-

To determine the background rate, record the absorbance at 550 nm for 1-2 minutes.

-

Initiate the reaction by adding the ubiquinol substrate (e.g., 50 µM decylubiquinol).

-

Immediately start recording the increase in absorbance at 550 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate should be linear.

-

To determine the this compound-sensitive activity, perform a parallel experiment where this compound (at a concentration sufficient for complete inhibition, e.g., 1-5 µM) is pre-incubated with the mitochondria for 2-3 minutes before the addition of the ubiquinol substrate.

-

The specific activity of Complex III is calculated as the difference between the rates in the absence and presence of this compound and is expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein. The molar extinction coefficient for the change in absorbance of cytochrome c upon reduction at 550 nm is 21.1 mM⁻¹cm⁻¹.

Determination of IC50 for this compound

This protocol determines the concentration of this compound required to inhibit 50% of Complex III activity.

Materials:

-

Same as for the Complex III activity assay.

-

A serial dilution of this compound.

Procedure:

-

Perform the Complex III activity assay as described above.

-

Set up a series of reactions, each containing a different concentration of this compound. The concentrations should span a range that is expected to produce from 0% to 100% inhibition.

-

Pre-incubate each concentration of this compound with the mitochondrial sample for 2-3 minutes before initiating the reaction with the ubiquinol substrate.

-

Measure the initial rate of cytochrome c reduction for each this compound concentration.

-

Calculate the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This fluorometric assay measures the production of hydrogen peroxide (H2O2), a stable ROS, using a specific fluorescent probe.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2)

-

Respiratory substrates (e.g., succinate, pyruvate, malate)

-

Amplex® Red reagent (or other suitable H2O2 probe)

-

Horseradish peroxidase (HRP)

-

This compound stock solution

-

Superoxide dismutase (SOD) (optional, to ensure all superoxide is converted to H2O2)

-

Fluorometer

Procedure:

-

Prepare the reaction mixture in a cuvette or microplate well containing respiration buffer, Amplex® Red (e.g., 10 µM), and HRP (e.g., 1 U/mL). If desired, add SOD.

-

Add the isolated mitochondrial sample (e.g., 25-100 µg of protein).

-

Add the respiratory substrate (e.g., 5 mM succinate) to energize the mitochondria.

-

Record the baseline fluorescence for a few minutes.

-

Add this compound to the desired final concentration to induce ROS production from Complex III.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the rate of H2O2 production.

-

Calibrate the fluorescence signal using known concentrations of H2O2 to quantify the rate of ROS production.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Q-Cycle by this compound at the Qi site of Complex III.

Caption: Experimental workflow for determining the IC50 of this compound on Complex III activity.

Caption: Signaling pathway linking this compound-induced Complex III inhibition to ROS production and autophagy.

References

- 1. Antimycin inhibition of the cytochrome bd complex from Azotobacter vinelandii indicates the presence of a branched electron transfer pathway for the oxidation of ubiquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

Antimycin A3: A Technical Guide for Cellular Respiration Research

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Antimycin A3 is a potent inhibitor of mitochondrial respiration widely utilized in cellular and molecular biology research. As a secondary metabolite produced by Streptomyces bacteria, it serves as a critical tool for investigating mitochondrial function, cellular metabolism, and programmed cell death.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cellular respiration research, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action: Inhibition of Complex III

This compound specifically targets Complex III (cytochrome bc1 complex or cytochrome c reductase) of the mitochondrial electron transport chain (ETC).[3][4] It binds to the Qi site on the cytochrome b subunit, effectively blocking the transfer of electrons from cytochrome b to cytochrome c1.[3][5][6] This inhibition disrupts the Q-cycle, a critical process for pumping protons across the inner mitochondrial membrane.

The consequences of this blockage are profound and multifaceted:

-

Interruption of Electron Flow: The electron transport chain is halted downstream of Complex II.[3][7]

-

Collapse of the Proton Gradient: The disruption of proton pumping leads to a loss of the mitochondrial membrane potential (ΔΨm).[8]

-

Inhibition of ATP Synthesis: The dissipation of the proton motive force prevents ATP synthase from producing ATP via oxidative phosphorylation.[3][8]

-

Increased Production of Reactive Oxygen Species (ROS): The backup of electrons upstream of the inhibition site leads to the formation of superoxide (B77818) radicals.[4][8][9]

Quantitative Data: Efficacy and Potency

The inhibitory concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| IC50 (Mitochondrial Respiration) | 38 nM | Isolated rat liver mitochondria | [9] |

| IC50 (Cell Viability - Glucose Media) | Varies by cell line (e.g., L6, H9c2, HepG2) | 24-hour treatment in high-glucose (25 mM) media | [10] |